molecular formula C10H11NO B13778567 3,6,7-Trimethylbenzo[d]isoxazole

3,6,7-Trimethylbenzo[d]isoxazole

Cat. No.: B13778567
M. Wt: 161.20 g/mol
InChI Key: BPPDOSJMPHRGPK-UHFFFAOYSA-N
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Description

3,6,7-Trimethylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C10H11NO It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions. This method is known for its high regioselectivity and efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using similar precursors and conditions as in laboratory synthesis. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethylbenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions, particularly at the methyl groups, can lead to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

3,6,7-Trimethylbenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6,7-Trimethylbenzo[d]isoxazole exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylisoxazole
  • 4-Methylisoxazole
  • 5-Methylisoxazole

Uniqueness

3,6,7-Trimethylbenzo[d]isoxazole is unique due to its specific substitution pattern on the isoxazole ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3,6,7-trimethyl-1,2-benzoxazole

InChI

InChI=1S/C10H11NO/c1-6-4-5-9-8(3)11-12-10(9)7(6)2/h4-5H,1-3H3

InChI Key

BPPDOSJMPHRGPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NO2)C)C

Origin of Product

United States

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